molecular formula C23H27N3O7 B586724 4-Epiminocycline CAS No. 43168-51-0

4-Epiminocycline

Cat. No.: B586724
CAS No.: 43168-51-0
M. Wt: 457.5 g/mol
InChI Key: FFTVPQUHLQBXQZ-MJPDVNATSA-N
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Description

4-Epiminocycline is a degradation product and potential impurity of minocycline, a broad-spectrum tetracycline antibiotic. It is recognized for its extended serum half-life and is notable for its anti-inflammatory and neuroprotective effects .

Preparation Methods

4-Epiminocycline is primarily derived from minocycline through degradation processes. The synthetic route involves the epimerization of minocycline under specific conditions. Industrial production methods focus on controlling the levels of this compound as an impurity in minocycline formulations .

Chemical Reactions Analysis

4-Epiminocycline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Epiminocycline has several scientific research applications:

Comparison with Similar Compounds

4-Epiminocycline is compared with other tetracycline antibiotics such as:

This compound is unique due to its specific degradation pathway and the resulting structural changes that impact its biological activity.

Properties

IUPAC Name

(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTVPQUHLQBXQZ-MJPDVNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43168-51-0
Record name Epiminocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIMINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of 4-epiminocycline in the context of minocycline use?

A: this compound is identified as a major impurity in minocycline, a tetracycline antibiotic. [] While not a product of minocycline metabolism, its presence is significant due to potential toxicity concerns associated with long-term minocycline use. [] This highlights the importance of monitoring this compound levels during minocycline production and quality control.

Q2: How is this compound formed in relation to minocycline?

A: this compound likely arises from the epimerization of minocycline rather than a direct biotransformation process. [] Epimerization is a chemical process where a molecule's spatial arrangement of atoms around a specific carbon atom (stereocenter) changes, resulting in a different stereoisomer.

Q3: Are there analytical methods available to detect and quantify this compound in minocycline samples?

A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the analysis of minocycline and its related substances, including this compound. [] These methods utilize a poly(styrene-divinylbenzene) (PSDVB) stationary phase and a mobile phase consisting of 2-methyl-2-propanol, potassium phosphate buffer, tetrabutylammonium sulphate, sodium edetate, and water. This approach enables the separation and quantification of this compound, alongside other impurities like 6-deoxy-6-demethyltetracycline and 7-monodemethyl-minocycline. []

Q4: What is the potential impact of this compound presence in minocycline formulations?

A: The presence of this compound as an impurity in minocycline is a concern due to its potential contribution to minocycline's hepatotoxicity, particularly after chronic use. [] This necessitates careful monitoring and control of this compound levels during manufacturing to ensure the safety and efficacy of minocycline products.

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